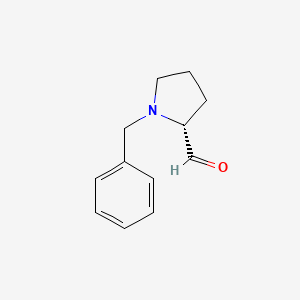
(R)-1-Benzylpyrrolidine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Benzylpyrrolidine-2-carbaldehyde is a chiral compound with significant importance in organic chemistry. It is characterized by a pyrrolidine ring substituted with a benzyl group and an aldehyde functional group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Benzylpyrrolidine-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-1-Benzylpyrrolidine.
Oxidation: The pyrrolidine derivative is then subjected to oxidation to introduce the aldehyde functional group. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Industrial Production Methods: In an industrial setting, the production of ®-1-Benzylpyrrolidine-2-carbaldehyde may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to selectively hydrogenate precursor compounds.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: ®-1-Benzylpyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC, DMP, KMnO4.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
®-1-Benzylpyrrolidine-2-carbaldehyde finds applications in several scientific fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a building block for biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Applied in the production of fine chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-Benzylpyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets:
Aldehyde Group Reactivity: The aldehyde functional group can form Schiff bases with amines, facilitating various biochemical reactions.
Molecular Pathways: It may interact with enzymes and receptors, modulating their activity and leading to desired pharmacological effects.
Comparison with Similar Compounds
(S)-1-Benzylpyrrolidine-2-carbaldehyde: The enantiomer of the compound with similar but distinct biological activities.
1-Benzylpyrrolidine-2-carboxylic acid: A related compound with a carboxylic acid group instead of an aldehyde.
Uniqueness: ®-1-Benzylpyrrolidine-2-carbaldehyde is unique due to its chiral nature and the presence of both a benzyl group and an aldehyde functional group, making it a versatile intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of ®-1-Benzylpyrrolidine-2-carbaldehyde, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(2R)-1-benzylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C12H15NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-3,5-6,10,12H,4,7-9H2/t12-/m1/s1 |
InChI Key |
DXBOOBQYMUBPPZ-GFCCVEGCSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C=O |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















